4H,5H-(1)Benzothiopyrano(4,3-b)pyran-3-carbonitrile, 2-amino-9-chloro-4-(1-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H,5H-(1)Benzothiopyrano(4,3-b)pyran-3-carbonitrile, 2-amino-9-chloro-4-(1-naphthalenyl)- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of heterocyclic compounds, which are characterized by the presence of atoms of at least two different elements as members of its rings. The presence of sulfur and nitrogen in its structure makes it particularly interesting for research in medicinal chemistry and materials science.
Preparation Methods
The synthesis of 4H,5H-(1)Benzothiopyrano(4,3-b)pyran-3-carbonitrile, 2-amino-9-chloro-4-(1-naphthalenyl)- typically involves multi-step organic reactions. One common synthetic route includes the reaction of 5,7-dihydroxy-4-substituted coumarins with malononitrile and aromatic aldehydes in the presence of a basic catalyst such as potassium carbonate . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity.
Chemical Reactions Analysis
4H,5H-(1)Benzothiopyrano(4,3-b)pyran-3-carbonitrile, 2-amino-9-chloro-4-(1-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the amino and chloro substituents, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4H,5H-(1)Benzothiopyrano(4,3-b)pyran-3-carbonitrile, 2-amino-9-chloro-4-(1-naphthalenyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4H,5H-(1)Benzothiopyrano(4,3-b)pyran-3-carbonitrile, 2-amino-9-chloro-4-(1-naphthalenyl)- exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amino and chloro substituents. These interactions can lead to changes in the activity of the target molecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar compounds to 4H,5H-(1)Benzothiopyrano(4,3-b)pyran-3-carbonitrile, 2-amino-9-chloro-4-(1-naphthalenyl)- include:
- 4H,5H-pyrano[3,2-c]benzopyran-4-one
- 4H,5H-benzothiopyrano[4,3-b]pyran-4-one
- 1,4-dihydro-5H-benzothiopyrano[4,3-b]pyridin-4-one
These compounds share similar structural features but differ in their substituents and specific ring structures, which can lead to differences in their chemical reactivity and biological activity .
Properties
CAS No. |
115091-82-2 |
---|---|
Molecular Formula |
C23H15ClN2OS |
Molecular Weight |
402.9 g/mol |
IUPAC Name |
2-amino-9-chloro-4-naphthalen-1-yl-4,5-dihydrothiochromeno[4,3-b]pyran-3-carbonitrile |
InChI |
InChI=1S/C23H15ClN2OS/c24-14-8-9-20-17(10-14)22-19(12-28-20)21(18(11-25)23(26)27-22)16-7-3-5-13-4-1-2-6-15(13)16/h1-10,21H,12,26H2 |
InChI Key |
WPNORPMASGQMFS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=C(S1)C=CC(=C3)Cl)OC(=C(C2C4=CC=CC5=CC=CC=C54)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.